molecular formula C23H30N2O B12758861 trans-3-Methylfentanyl CAS No. 78995-17-2

trans-3-Methylfentanyl

Cat. No.: B12758861
CAS No.: 78995-17-2
M. Wt: 350.5 g/mol
InChI Key: MLQRZXNZHAOCHQ-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One common method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for separation and purification .

Chemical Reactions Analysis

Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: trans-3-Methylfentanyl is used in research to study the synthesis and properties of opioid compounds. It serves as a model compound for developing new analgesics with improved efficacy and safety profiles .

Biology: In biological research, this compound is used to study the interactions between opioids and their receptors. This research helps in understanding the mechanisms of opioid action and developing treatments for opioid addiction .

Medicine: Medically, this compound is used as a potent analgesic for managing severe pain. Its high potency makes it useful in situations where other analgesics are ineffective .

Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of opioid products .

Mechanism of Action

trans-3-Methylfentanyl exerts its effects by binding to opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission. Binding of the opioid stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Properties

CAS No.

78995-17-2

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1

InChI Key

MLQRZXNZHAOCHQ-UGKGYDQZSA-N

Isomeric SMILES

CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.